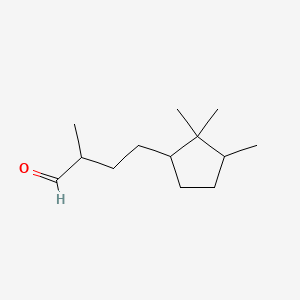
alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
α,2,2,3-Tetramethylcyclopentanbutyraldehyd: ist eine organische Verbindung mit der Summenformel C13H24O . Es ist ein Derivat des Cyclopentans, das durch das Vorhandensein mehrerer Methylgruppen und einer Aldehyd-Funktion gekennzeichnet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von α,2,2,3-Tetramethylcyclopentanbutyraldehyd umfasst typischerweise die folgenden Schritte:
Bildung des Cyclopentan-Derivats: Der erste Schritt beinhaltet die Bildung eines Cyclopentan-Derivats mit den gewünschten Methylsubstitutionen. Dies kann durch Alkylierungsreaktionen unter Verwendung geeigneter Alkylhalogenide und einer starken Base wie Natriumhydrid erreicht werden.
Einführung der Aldehydgruppe: Die Einführung der Aldehydgruppe kann durch Oxidation eines primären Alkohols oder durch Reduktion eines Carbonsäurederivats erfolgen. Übliche Reagenzien für diese Transformationen sind Pyridiniumchlorchromat (PCC) für die Oxidation und Lithiumaluminiumhydrid (LiAlH4) für die Reduktion.
Industrielle Produktionsmethoden
In der industriellen Umgebung kann die Produktion von α,2,2,3-Tetramethylcyclopentanbutyraldehyd effizientere und skalierbare Methoden beinhalten. Katalytische Verfahren, wie z. B. solche mit Palladium- oder Nickelkatalysatoren, können die Bildung des Cyclopentanrings und die Einführung der Aldehydgruppe in einem einzigen Schritt erleichtern. Durchflussreaktoren und andere fortschrittliche Technologien können ebenfalls eingesetzt werden, um Ausbeute und Reinheit zu verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
α,2,2,3-Tetramethylcyclopentanbutyraldehyd durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zu einem primären Alkohol reduziert werden.
Substitution: Die Methylgruppen am Cyclopentanring können unter geeigneten Bedingungen Substitutionsreaktionen mit Halogenen oder anderen Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)
Substitution: Halogene (z. B. Brom, Chlor), Elektrophile
Hauptprodukte
Oxidation: α,2,2,3-Tetramethylcyclopentanbutansäure
Reduktion: α,2,2,3-Tetramethylcyclopentanbutanol
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Elektrophil
Wissenschaftliche Forschungsanwendungen
α,2,2,3-Tetramethylcyclopentanbutyraldehyd hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle. Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Biologie: Die Verbindung kann zur Untersuchung von enzymkatalysierten Reaktionen verwendet werden, die Aldehyde beinhalten. Es kann auch als Modellverbindung zur Untersuchung des Stoffwechsels ähnlicher Aldehyde in biologischen Systemen dienen.
Medizin: Die Forschung zu den potenziellen therapeutischen Anwendungen von α,2,2,3-Tetramethylcyclopentanbutyraldehyd ist im Gange. Seine strukturellen Merkmale könnten es zu einem Kandidaten für die Arzneimittelentwicklung machen, insbesondere bei der Entwicklung von Enzyminhibitoren.
Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung von Spezialchemikalien und -materialien. Sie kann bei der Herstellung von Duftstoffen, Aromen und anderen Feinchemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von α,2,2,3-Tetramethylcyclopentanbutyraldehyd beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen. Die Aldehydgruppe ist hochreaktiv und kann kovalente Bindungen mit Nukleophilen bilden, wie z. B. Aminosäuren in Proteinen. Diese Reaktivität liegt seiner Potenzial als Enzyminhibitor zugrunde, da es die aktive Stelle von Enzymen modifizieren und ihre Funktion stören kann. Die Methylgruppen der Verbindung können ebenfalls die Bindungsaffinität und -spezifität für verschiedene molekulare Zielstrukturen beeinflussen.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups on the cyclopentane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), electrophiles
Major Products
Oxidation: Alpha,2,2,3-Tetramethylcyclopentanebutanoic acid
Reduction: Alpha,2,2,3-Tetramethylcyclopentanebutyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
Alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It may also serve as a model compound for studying the metabolism of similar aldehydes in biological systems.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. Its structural features may make it a candidate for drug development, particularly in the design of enzyme inhibitors.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials. It may be used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity underlies its potential as an enzyme inhibitor, where it can modify the active site of enzymes and disrupt their function. The compound’s methyl groups may also influence its binding affinity and specificity for different molecular targets.
Vergleich Mit ähnlichen Verbindungen
α,2,2,3-Tetramethylcyclopentanbutyraldehyd kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
α,2,2,3-Tetramethylcyclopentancarbonsäure: Diese Verbindung hat eine Carbonsäuregruppe anstelle einer Aldehydgruppe. Sie ist weniger reaktiv, aber stabiler und kann in verschiedenen Anwendungen eingesetzt werden.
α,2,2,3-Tetramethylcyclopentanbutanol: Diese Verbindung hat eine primäre Alkoholgruppe anstelle einer Aldehydgruppe. Sie ist weniger reaktiv und kann als Vorläufer für weitere chemische Transformationen verwendet werden.
α,2,2,3-Tetramethylcyclopentanon: Diese Verbindung hat eine Ketongruppe anstelle einer Aldehydgruppe. Sie ist stabiler und kann in verschiedenen synthetischen Anwendungen eingesetzt werden.
Eigenschaften
CAS-Nummer |
94201-30-6 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
2-methyl-4-(2,2,3-trimethylcyclopentyl)butanal |
InChI |
InChI=1S/C13H24O/c1-10(9-14)5-7-12-8-6-11(2)13(12,3)4/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
GUYGVAVSYCHUCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1(C)C)CCC(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)

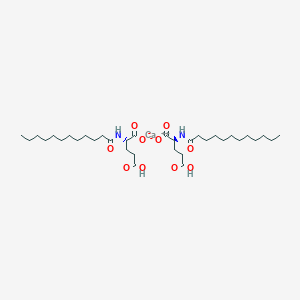
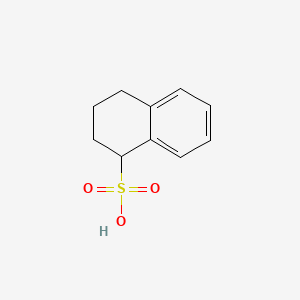
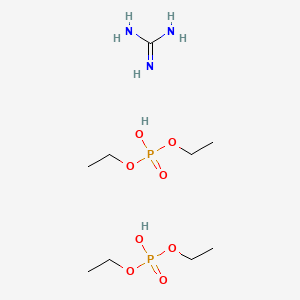

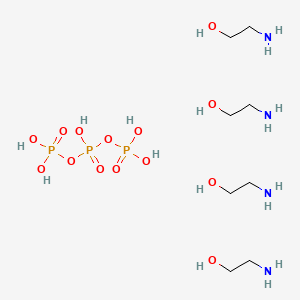

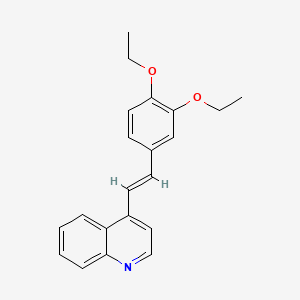
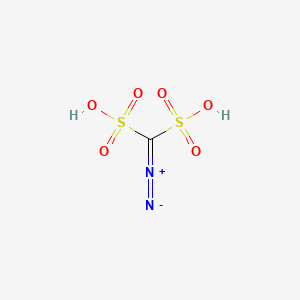
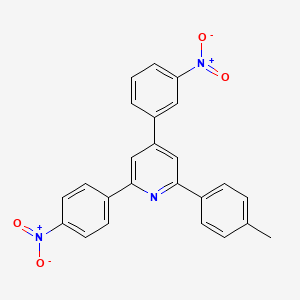
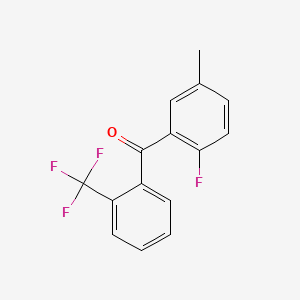
![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)
